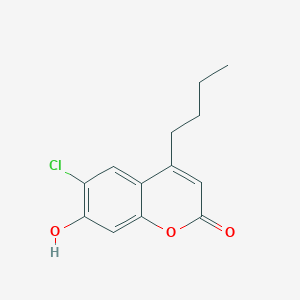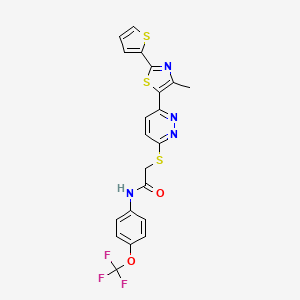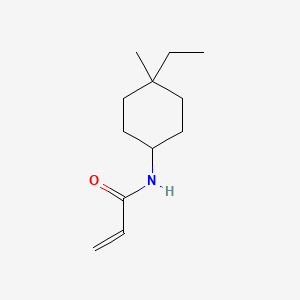
4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-6-chloro-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, which are derivatives of coumarin. This compound is characterized by its unique structural features, including a butyl group at the 4-position, a chlorine atom at the 6-position, and a hydroxyl group at the 7-position. Due to its distinct chemical properties, it has garnered interest in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
Coumarin derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular structures .
Biochemical Pathways
Coumarin derivatives have been associated with a wide range of biological activities, including anti-hiv, anticancer, antimicrobial, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Pharmacokinetics
The compound’s molecular weight (2527) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Coumarin derivatives are known to exert a variety of biological effects, likely due to their interactions with multiple targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 28°C . Additionally, the compound’s action and efficacy may be influenced by factors such as pH, presence of other compounds, and specific conditions within the biological environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis often begins with 4-hydroxycoumarin as the starting material.
Butylation: The hydroxyl group at the 4-position is substituted with a butyl group through a reaction with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate (K2CO3).
Chlorination: The chlorine atom at the 6-position is introduced through a halogenation reaction using chlorine gas or a chlorinating agent like N-chlorosuccinimide (NCS).
Hydroxylation: The hydroxyl group at the 7-position is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-6-chloro-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the chlorine or hydroxyl positions, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or alcohols, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-2-ones with different functional groups.
Aplicaciones Científicas De Investigación
4-Butyl-6-chloro-7-hydroxy-2H-chromen-2-one has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Comparación Con Compuestos Similares
4-methyl-7-hydroxy-2H-chromen-2-one
6-chloro-7-hydroxy-2H-chromen-2-one
4-ethyl-7-hydroxy-2H-chromen-2-one
Propiedades
IUPAC Name |
4-butyl-6-chloro-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-2-3-4-8-5-13(16)17-12-7-11(15)10(14)6-9(8)12/h5-7,15H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMCRAFDMADYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2909447.png)


![3-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2909453.png)




![6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909461.png)
